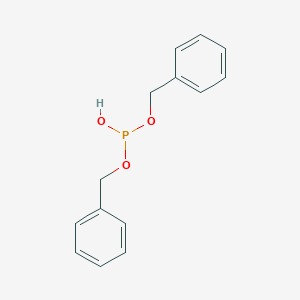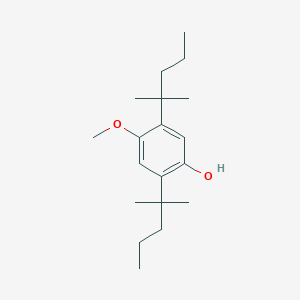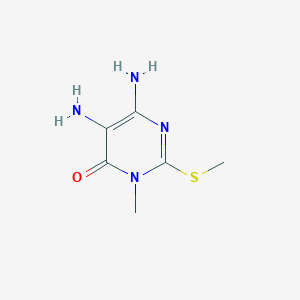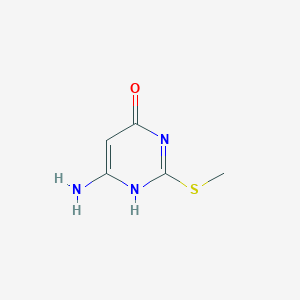
OH-Dmdh-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OH-Dmdh-D3, also known as (2S,3S)-2,3-dihydroxy-N,N,N-trimethyl-1-propanaminium inner salt, is a chiral compound that is widely used in scientific research. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. OH-Dmdh-D3 is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro.
Mecanismo De Acción
OH-Dmdh-D3 is a stable isotope-labeled compound that is used as a tracer in metabolic studies. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is incorporated into the molecule of interest and is used to track the fate of the molecule in the body. The incorporation of OH-Dmdh-D3 into the molecule of interest does not affect the biological activity of the molecule.
Biochemical and Physiological Effects:
OH-Dmdh-D3 has no known biochemical or physiological effects. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OH-Dmdh-D3 has several advantages for lab experiments. It is a stable isotope-labeled compound that is easily incorporated into the molecule of interest. It is also a non-radioactive tracer, which eliminates the need for special handling and disposal procedures. OH-Dmdh-D3 is also a highly sensitive tracer, which allows for the detection of small amounts of the molecule of interest. However, OH-Dmdh-D3 has some limitations for lab experiments. It is a relatively expensive tracer, which may limit its use in some studies. It is also a chiral compound, which may complicate the analysis of the molecule of interest.
Direcciones Futuras
OH-Dmdh-D3 has several potential future directions. It can be used to investigate the metabolism of new drugs and to determine their pharmacokinetics. It can also be used to study the metabolism of nutrients and endogenous compounds in different populations, such as infants, elderly, and diseased individuals. OH-Dmdh-D3 can also be used to investigate the effects of diet, exercise, and environmental factors on metabolism. Additionally, OH-Dmdh-D3 can be used to develop new analytical methods for the detection and quantification of small molecules in biological samples.
Métodos De Síntesis
OH-Dmdh-D3 is synthesized by reacting D3-methionine with formaldehyde and sodium cyanoborohydride. The reaction produces a mixture of diastereomers, which are separated by chromatography. The desired diastereomer is then converted to OH-Dmdh-D3 by hydrolysis with hydrochloric acid.
Aplicaciones Científicas De Investigación
OH-Dmdh-D3 is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is also used to study the pharmacokinetics of drugs and to determine the bioavailability, clearance, and distribution of drugs in the body.
Propiedades
Número CAS |
104211-64-5 |
|---|---|
Nombre del producto |
OH-Dmdh-D3 |
Fórmula molecular |
C29H46O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
Clave InChI |
NIKMORRDAXLLOU-YXJZIJINSA-N |
SMILES isomérico |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




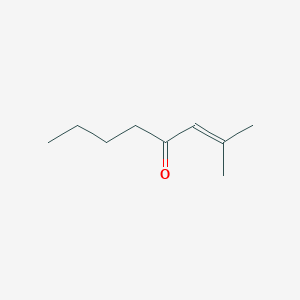

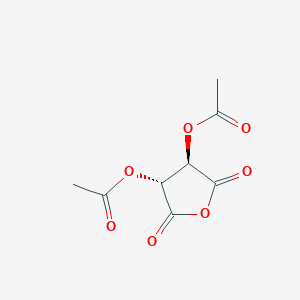
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
